![molecular formula C13H11F3O B15170690 Benzene, 1-[3-(2-propenyloxy)-1-propynyl]-4-(trifluoromethyl)- CAS No. 873876-62-1](/img/structure/B15170690.png)
Benzene, 1-[3-(2-propenyloxy)-1-propynyl]-4-(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-[3-(2-propenyloxy)-1-propynyl]-4-(trifluoromethyl)- is a complex organic compound characterized by the presence of a trifluoromethyl group, a propenyloxy group, and a propynyl group attached to a benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-[3-(2-propenyloxy)-1-propynyl]-4-(trifluoromethyl)- typically involves multiple steps, starting with the preparation of intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize advanced techniques such as catalytic reactions and continuous flow chemistry to optimize the synthesis and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1-[3-(2-propenyloxy)-1-propynyl]-4-(trifluoromethyl)- undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double and triple bonds.
Substitution: This reaction can replace one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzene derivatives with hydroxyl or carbonyl groups, while substitution reactions may produce halogenated or alkylated benzene derivatives .
Wissenschaftliche Forschungsanwendungen
Benzene, 1-[3-(2-propenyloxy)-1-propynyl]-4-(trifluoromethyl)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of Benzene, 1-[3-(2-propenyloxy)-1-propynyl]-4-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group, in particular, plays a crucial role in modulating the compound’s reactivity and binding affinity. This group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively and interact with intracellular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other trifluoromethylated benzene derivatives, such as:
- Benzene, 1-(trifluoromethyl)-4-(propynyl)-
- Benzene, 1-(trifluoromethyl)-4-(propenyloxy)-
- Benzene, 1-(trifluoromethyl)-4-(propynyl)-2-(propenyloxy)-
Uniqueness
What sets Benzene, 1-[3-(2-propenyloxy)-1-propynyl]-4-(trifluoromethyl)- apart from similar compounds is the specific arrangement of its functional groups. This unique structure imparts distinct chemical properties, such as enhanced reactivity and stability, making it particularly valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
873876-62-1 |
|---|---|
Molekularformel |
C13H11F3O |
Molekulargewicht |
240.22 g/mol |
IUPAC-Name |
1-(3-prop-2-enoxyprop-1-ynyl)-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H11F3O/c1-2-9-17-10-3-4-11-5-7-12(8-6-11)13(14,15)16/h2,5-8H,1,9-10H2 |
InChI-Schlüssel |
FKZZZQZDSSSXMB-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOCC#CC1=CC=C(C=C1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyrene, 1,3,6,8-tetrakis[5-(1,1-dimethylethyl)-2-methoxyphenyl]-](/img/structure/B15170612.png)
![1-Phenyl-6-[3-[4-[3-(6-phenylpyren-1-yl)phenyl]phenyl]phenyl]pyrene](/img/structure/B15170615.png)
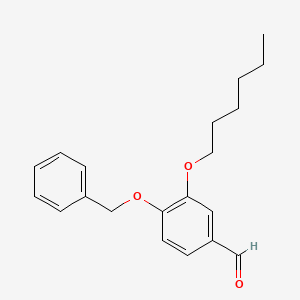
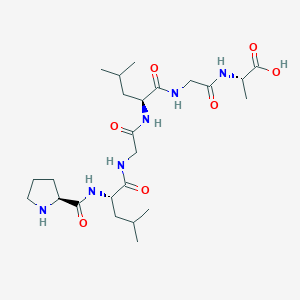
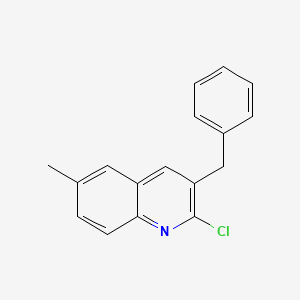
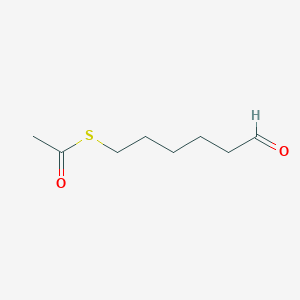
![2-(Naphtho[2,1-b]furan-2-yl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B15170650.png)
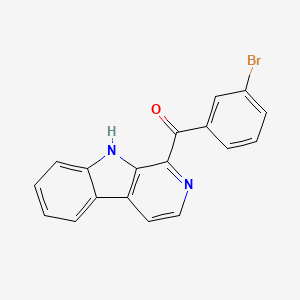

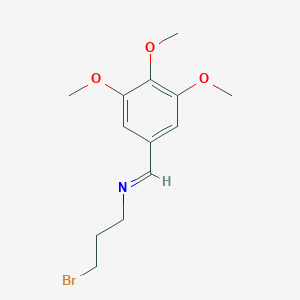
![N-[(1R)-1-(3-methylphenyl)ethyl]formamide](/img/structure/B15170669.png)
![4-(Anthracen-9-yl)-2,6-bis[3-(bromomethyl)-1H-pyrazol-1-yl]pyridine](/img/structure/B15170677.png)
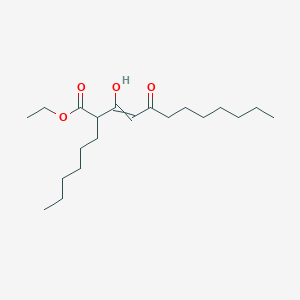
![2-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline](/img/structure/B15170682.png)
